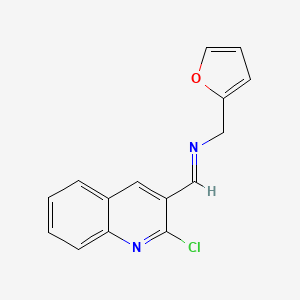
1-(2-chloroquinolin-3-yl)-N-(furan-2-ylmethyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloroquinolin-3-yl)-N-(furan-2-ylmethyl)methanimine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
1-(2-chloroquinolin-3-yl)-N-(furan-2-ylmethyl)methanimine has shown promising applications in various scientific fields. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Mechanism of Action
The exact mechanism of action of 1-(2-chloroquinolin-3-yl)-N-(furan-2-ylmethyl)methanimine is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 1-(2-chloroquinolin-3-yl)-N-(furan-2-ylmethyl)methanimine has also been studied for its potential as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(2-chloroquinolin-3-yl)-N-(furan-2-ylmethyl)methanimine in lab experiments is its high potency and selectivity towards cancer cells. This compound has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 1-(2-chloroquinolin-3-yl)-N-(furan-2-ylmethyl)methanimine. One of the most significant directions is to further investigate its mechanism of action and identify its molecular targets. This will help to elucidate the exact pathways through which this compound exerts its anti-cancer and anti-inflammatory activities. Additionally, future studies can focus on developing more efficient synthesis methods for this compound and improving its solubility in water to facilitate its administration in vivo. Finally, further preclinical and clinical studies can be conducted to evaluate the safety and efficacy of this compound as a potential therapeutic agent for cancer and inflammatory diseases.
In conclusion, 1-(2-chloroquinolin-3-yl)-N-(furan-2-ylmethyl)methanimine is a promising compound that has shown potential as an anti-cancer and anti-inflammatory agent. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development. Through continued studies and innovations, this compound may one day become a valuable therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(2-chloroquinolin-3-yl)-N-(furan-2-ylmethyl)methanimine can be achieved through a multi-step process. First, 2-chloro-3-quinolinecarboxaldehyde is reacted with furan-2-carboxaldehyde in the presence of a base to form the corresponding imine. The resulting imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final product is obtained by treating the amine with formaldehyde in the presence of a catalyst.
properties
IUPAC Name |
1-(2-chloroquinolin-3-yl)-N-(furan-2-ylmethyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-15-12(9-17-10-13-5-3-7-19-13)8-11-4-1-2-6-14(11)18-15/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWBMOIFOBNOTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroquinolin-3-yl)-N-(furan-2-ylmethyl)methanimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Bromophenyl)phenyl]naphthalene](/img/structure/B2699578.png)

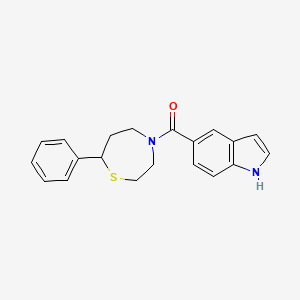
![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2699586.png)
![(2Z)-2-[(4-fluorophenyl)imino]-7-hydroxy-N-pyridin-2-yl-2H-chromene-3-carboxamide](/img/structure/B2699587.png)
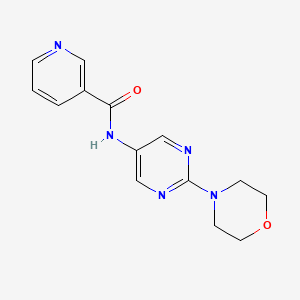

![5-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2699593.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2699594.png)
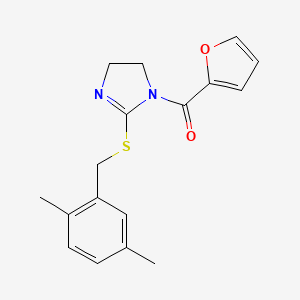
![7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2699597.png)
![5-Chloro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2699598.png)
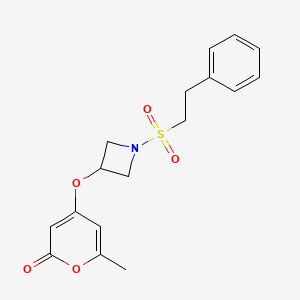
![ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B2699600.png)